Ethylenediaminetetraacetic acid disodium lead salt hydrate
Overview
Description
Ethylenediaminetetraacetic acid disodium lead salt hydrate is a complex compound that combines the chelating properties of ethylenediaminetetraacetic acid with the specific reactivity of lead. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.
Mechanism of Action
Target of Action
Ethylenediaminetetraacetic acid disodium lead salt hydrate, commonly referred to as EDTA, primarily targets divalent cations such as calcium (Ca²⁺) and zinc (Zn²⁺) . These metal ions play crucial roles in various biological processes, including the activation of certain enzymes .
Mode of Action
EDTA acts as a chelator for these divalent cations . It forms an octahedral complex with the metal ions, effectively sequestering them and preventing their participation in biological reactions . This interaction leads to the inhibition of metal ion-dependent enzymes .
Biochemical Pathways
The chelation of divalent cations by EDTA affects several biochemical pathways. For instance, it inhibits metalloproteases , which require zinc for activity . Similarly, it can inhibit calcium-dependent cysteine proteases . By chelating these metal ions, EDTA disrupts the normal function of these enzymes, affecting the biochemical pathways they are involved in .
Result of Action
The primary molecular effect of EDTA’s action is the inhibition of metal ion-dependent enzymes . This can lead to changes in cellular processes that rely on these enzymes. For instance, the inhibition of metalloproteases can affect protein degradation pathways .
Biochemical Analysis
Biochemical Properties
Ethylenediaminetetraacetic acid disodium lead salt hydrate acts as a chelator of divalent cations, such as calcium and zinc . This property allows it to inhibit enzymes, such as metalloproteases, that require divalent cations for activity . The nature of these interactions involves the formation of an octahedral complex with the divalent cations .
Cellular Effects
The effects of this compound on cells are largely due to its ability to bind and sequester metal ions. This can influence cell function by affecting cell signaling pathways and cellular metabolism that are dependent on these metal ions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to metal ions, forming a stable complex . This can result in the inhibition of enzymes that require these metal ions for activity, such as metalloproteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid disodium lead salt hydrate typically involves the reaction of ethylenediaminetetraacetic acid with disodium hydroxide to form the disodium salt. This is followed by the introduction of lead ions, usually in the form of lead nitrate, under controlled pH conditions to form the lead salt. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The crystallization process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid disodium lead salt hydrate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is its primary mode of action.
Substitution: The lead ions in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions
Chelation: Typically involves aqueous solutions and controlled pH conditions.
Substitution: Requires the presence of competing metal ions and may involve heating or the use of specific solvents.
Major Products
The major products of these reactions are typically the metal complexes formed with ethylenediaminetetraacetic acid, where the lead ions are replaced by other metal ions.
Scientific Research Applications
Ethylenediaminetetraacetic acid disodium lead salt hydrate is used in various scientific research applications, including:
Chemistry: As a chelating agent to study metal ion interactions and to remove metal ions from solutions.
Biology: To inhibit metalloproteases and other metal-dependent enzymes.
Medicine: In chelation therapy to remove heavy metals from the body.
Industry: Used in water treatment to remove metal contaminants and in the formulation of cleaning agents.
Comparison with Similar Compounds
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt dihydrate
- Ethylenediaminetetraacetic acid tetrasodium salt hydrate
- Ethylenediaminetetraacetic acid calcium disodium salt hydrate
Uniqueness
Ethylenediaminetetraacetic acid disodium lead salt hydrate is unique due to its specific interaction with lead ions, making it particularly useful in applications where lead ion chelation is required. Its ability to form stable complexes with lead ions distinguishes it from other ethylenediaminetetraacetic acid salts that may not have the same specificity or stability with lead.
Properties
IUPAC Name |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTSCRIXRGYQSW-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O9Pb | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22904-40-1 | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.